
Glucosibarin potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosibarin potassium salt, also known as (2R)-2-Hydroxy 2-phenylethylglucosinolate, is a phytochemical standard primarily used in research. It is a member of the glucosinolate family, which are sulfur-containing compounds found in cruciferous vegetables. The empirical formula of this compound is C15H21NO10S2, and it has a molecular weight of 439.46. This compound appears as an off-white crystalline hygroscopic powder and is classified as a skin sensitizer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glucosibarin potassium salt involves the extraction of glucosinolates from plant sources, followed by purification processes. One common method is the reversed-phase high-performance liquid chromatography (HPLC) technique, which is used to separate and purify glucosinolates from plant extracts . The samples are typically extracted with methanol, and the extracts are cleaned on an activated Florisil column. A mobile phase gradient prepared from methanol and ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from cruciferous plants, followed by purification using advanced chromatographic techniques. The production process ensures high purity and consistency, making the compound suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Glucosibarin potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is present in the seeds and tissues of cruciferous plants . This reaction produces isothiocyanates, thiocyanates, nitriles, and thiones, depending on the pH, temperature, metal ions, protein cofactors, and the R group .
Common Reagents and Conditions
Hydrolysis: Catalyzed by myrosinase, producing isothiocyanates and other products.
Oxidation: Involves oxidizing agents such as hydrogen peroxide.
Substitution: Reactions with nucleophiles to form various derivatives.
Major Products Formed
Isothiocyanates: Known for their potential health benefits, including anti-cancer properties.
Thiocyanates: Formed under specific conditions and have various industrial applications.
Nitriles and Thiones: Produced under different reaction conditions and have distinct chemical properties.
科学的研究の応用
Glucosibarin potassium salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential health benefits, including anti-cancer properties due to the production of isothiocyanates during hydrolysis.
Industry: Utilized in the food and beverage industry for its flavor and potential health benefits.
作用機序
The mechanism of action of glucosibarin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the production of bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets and pathways, including the activation of hepatic enzymes that detoxify carcinogens and the inhibition of cancer cell proliferation . The specific molecular targets and pathways involved in these effects are still under investigation.
類似化合物との比較
Similar Compounds
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its anti-cancer properties.
Sinigrin: A glucosinolate that produces allyl isothiocyanate, which has antimicrobial properties.
Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.
Uniqueness
Glucosibarin potassium salt is unique due to its specific chemical structure and the bioactive compounds it produces upon hydrolysis. Its distinct R group results in unique biological activities and potential health benefits, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
potassium;[(E)-[(3R)-3-hydroxy-3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10-,12-,13+,14-,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGKNKFEZIHMP-GISRYHLLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20KNO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
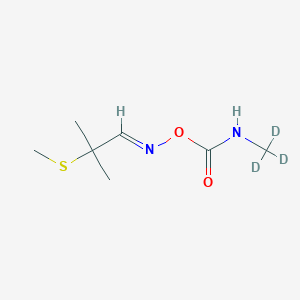
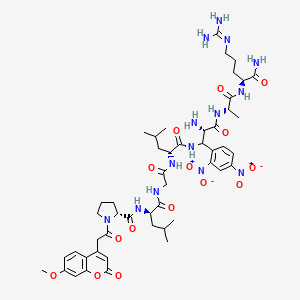

![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/new.no-structure.jpg)
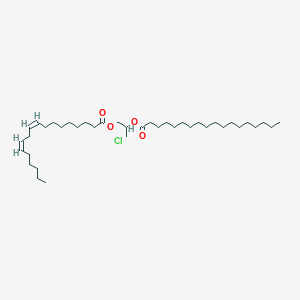
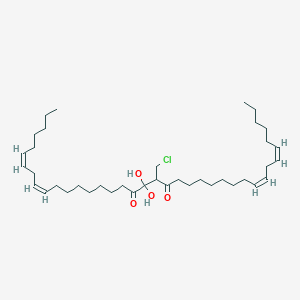

![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
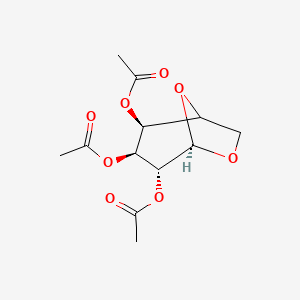

![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
